BenchChemオンラインストアへようこそ!

(1-Nitrosopiperidin-4-yl)methanol

Nitrosamine mutagenicity Structure–activity relationship Genetic toxicology

(1-Nitrosopiperidin-4-yl)methanol (CAS 2416858-89-2; molecular formula C₆H₁₂N₂O₂; MW 144.17; ≥95% purity, density 1.30±0.1 g/cm³; liquid at ambient; recommended storage 2–8 °C) is a cyclic N-nitrosamine bearing a hydroxymethyl substituent at the 4-position of the piperidine ring. PubChemLite records 14 associated patents and zero primary literature entries, confirming its status as a specialized reference-material candidate rather than a broadly studied end-use compound.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13504209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Nitrosopiperidin-4-yl)methanol
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)N=O
InChIInChI=1S/C6H12N2O2/c9-5-6-1-3-8(7-10)4-2-6/h6,9H,1-5H2
InChIKeyDTEPAUYZSFBORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Nitrosopiperidin-4-yl)methanol – Procurement-Relevant Identity, Physicochemical Profile, and Nitrosamine Classification


(1-Nitrosopiperidin-4-yl)methanol (CAS 2416858-89-2; molecular formula C₆H₁₂N₂O₂; MW 144.17; ≥95% purity, density 1.30±0.1 g/cm³; liquid at ambient; recommended storage 2–8 °C) is a cyclic N-nitrosamine bearing a hydroxymethyl substituent at the 4-position of the piperidine ring . PubChemLite records 14 associated patents and zero primary literature entries, confirming its status as a specialized reference-material candidate rather than a broadly studied end-use compound [1]. The 4-hydroxymethyl group distinguishes it from the unsubstituted parent N-nitrosopiperidine (NPIP; CAS 100-75-4, MW 114.15) and from other 4-substituted analogs such as 4-carboxy-N-nitrosopiperidine (CAS 6238-69-3) and nitroso-4-piperidinol (CAS 55556-93-9), each of which exhibits markedly different mutagenic, carcinogenic, and physicochemical properties.

Why (1-Nitrosopiperidin-4-yl)methanol Cannot Be Casually Replaced by Generic Nitrosopiperidine Analogs


Although the core nitrosopiperidine scaffold is shared across numerous analogs, the nature of the 4-position substituent exerts a decisive and quantitatively documented influence on mutagenic potency, carcinogenic target-organ specificity, metabolic activation efficiency, and predicted acceptable intake (AI) limits [1][2]. Direct experimental evidence from parallel-fed rat carcinogenicity studies demonstrates that 4-phenyl substitution introduces hepatocellular carcinomas and angiosarcomas—tumor types entirely absent with the unsubstituted parent—while 4-cyclohexyl substitution abolishes detectable tumorigenicity [3]. In the Ames Salmonella/microsome assay, hydroxyl, carboxyl, and keto substitutions at the 4-position result in a complete loss of mutagenicity relative to NPIP [4]. Consequently, no two 4-substituted nitrosopiperidines are toxicologically or regulatorily interchangeable; a procurement decision that treats them as generic equivalents risks regulatory non-compliance and scientific invalidity.

Quantitative Differentiation Evidence for (1-Nitrosopiperidin-4-yl)methanol Against Its Closest Structural Comparators


Evidence 1: 4-Hydroxymethyl Substitution Is Predicted to Abolish Mutagenicity Relative to the Unsubstituted Nitrosopiperidine Parent

In a systematic Drosophila melanogaster sex-linked recessive lethal assay, N-nitrosopiperidine (NPIP) was confirmed as mutagenic, whereas substitution with a hydroxyl, carboxyl, or keto group at the 4-position resulted in a complete loss of mutagenicity [1]. Although (1-nitrosopiperidin-4-yl)methanol itself was not directly tested in this study, its 4-hydroxymethyl substituent is structurally and electronically analogous to the 4-hydroxyl group (nitroso-4-piperidinol) that abolished mutagenic activity. By contrast, halogen substitutions enhanced mutagenic potency, with 3-chloro-NPIP being the most potent derivative tested [1]. A parallel study in the Ames Salmonella/microsome system confirmed that nitrosopiperidines bearing hydroxyl, carboxyl, or keto substituents require metabolic activation yet exhibit markedly reduced or absent mutagenic responses compared to NPIP [2]. This class-level inference positions (1-nitrosopiperidin-4-yl)methanol in a lower mutagenic-risk category than the unsubstituted parent NPIP (log Kow = 0.36; PSA = 32.67; AI = 1300 ng/day per EMA) [3][4].

Nitrosamine mutagenicity Structure–activity relationship Genetic toxicology

Evidence 2: 4-Substitution Profoundly Shifts Carcinogenic Target-Organ Specificity and Tumor Type in Long-Term Rat Bioassays

A landmark comparative carcinogenicity study by Lijinsky et al. (1981) administered equimolar concentrations of nitrosopiperidine and three 4-substituted derivatives (4-phenyl, 4-cyclohexyl, 4-tert-butyl) to female F344 rats via drinking water [1]. The unsubstituted NPIP induced tumors of the upper gastrointestinal tract (esophagus, forestomach, tongue) and caused earlier mortality after a smaller total dose. The 4-phenyl derivative additionally produced a high incidence of liver tumors—both hepatocellular carcinomas and angiosarcomas—that were completely absent in untreated controls and in NPIP-treated animals. In striking contrast, 4-cyclohexyl-N-nitrosopiperidine induced no detectable tumors whatsoever [1]. An earlier study by the same group (1975) on oxygenated 4-substituted nitrosopiperidines (nitroso-4-piperidinol and nitroso-4-piperidone) demonstrated that these compounds caused a high incidence of nasal cavity tumors but very few upper alimentary tract tumors, and a high incidence of liver tumors exclusively in female rats [2]. These data collectively establish that the 4-substituent is a binary switch for both the presence/absence of carcinogenicity and the anatomical site of tumor formation. (1-Nitrosopiperidin-4-yl)methanol, bearing a 4-hydroxymethyl group, is structurally positioned between the non-carcinogenic 4-cyclohexyl analog and the liver-targeting 4-hydroxy analog, and its toxicological profile cannot be extrapolated from any single comparator without direct testing.

Carcinogenicity Target-organ specificity Nitrosamine toxicology

Evidence 3: 4-Carboxy-N-nitrosopiperidine Is Biochemically Inert in Rat Hepatic DNA Damage and ODC Induction, Contrasting with Potent NPIP Activity

Kitchin et al. (1989) conducted a direct comparative study in which female rats were dosed orally with one-fifth the LD₅₀ of six nitrogen-containing heterocycles, including 1-nitrosopiperidine (NPIP) and 4-carboxy-1-nitrosopiperidine [1]. At 40 mg/kg, NPIP produced marked hepatic DNA damage (measured by alkaline elution) and a 3- to 7-fold increase in hepatic ornithine decarboxylase (ODC) activity. At 120 mg/kg (3/5 LD₅₀), NPIP caused DNA damage in both liver and esophagus and increased hepatic ODC activity by 9-fold. In contrast, 4-carboxy-1-nitrosopiperidine—along with four other non-carcinogenic compounds—had no effects on any experimental variable examined (hepatic DNA damage, ODC activity, serum alanine aminotransferase, cytochrome P-450 content, or glutathione content) [1]. Although (1-nitrosopiperidin-4-yl)methanol was not among the six compounds tested, the observation that a 4-carboxy substituent completely abrogates NPIP's biochemical toxicity signals provides a class-level inference that polar 4-substituents (carboxyl, hydroxymethyl, hydroxyl) may share a common deactivating effect on hepatic genotoxicity pathways.

Hepatic DNA damage Ornithine decarboxylase Biochemical toxicology

Evidence 4: Positional Isomerism (4-yl vs. 2-yl Hydroxymethyl) Creates Distinct Drug-Substance Impurity Lineages with Divergent Regulatory Acceptable Intake Profiles

(1-Nitrosopiperidin-4-yl)methanol and its positional isomer (1-nitrosopiperidin-2-yl)methanol (CAS 64605-07-8) are chemically distinct nitrosamine impurities derived from different parent drug substances [1][2]. The 2-yl isomer is the N-nitroso derivative of the secondary amine present in Flecainide and is supplied as a highly characterized reference material meeting USP, EMA, JP, and BP regulatory standards for analytical method development, method validation (AMV), and quality control (QC) in Flecainide production [1]. By contrast, the 4-yl isomer is not currently linked to any named pharmacopoeial parent drug in the same explicit manner. This distinction is procurement-critical: Health Canada's updated Appendix 1 (March 2024) lists specific AI values for nitrosamine impurities with defined drug-substance associations—for example, 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole (in Bilastine) at 400 ng/day —while N-nitrosopiperidine itself carries an EMA-established AI of 1300 ng/day [3]. A 4-hydroxymethyl nitrosopiperidine impurity that is not anchored to a specific drug substance would require a case-by-case AI determination under ICH M7, potentially defaulting to the conservative class-specific TTC of 18 ng/day for cohort-of-concern nitrosamines—a >70-fold difference in permissible daily exposure relative to NPIP's 1300 ng/day AI.

Nitrosamine drug substance impurity Positional isomer Acceptable intake

Evidence 5: Physicochemical Divergence – Predicted LogP, PSA, and Hydrogen-Bonding Capacity Differentiate (1-Nitrosopiperidin-4-yl)methanol from NPIP and 4-Carboxy-NPIP

The experimentally determined log Kow of N-nitrosopiperidine is 0.36 (PSA = 32.67 Ų) [1][2], whereas 4-carboxy-N-nitrosopiperidine has a logP of 0.40230 (PSA = 69.97 Ų) . (1-Nitrosopiperidin-4-yl)methanol, with its primary alcohol group, is predicted to have an intermediate logP (estimated ~0–0.2) and a PSA value closer to that of the 4-carboxy analog (~60–70 Ų based on the –CH₂OH contribution) . This increase in polarity relative to NPIP has direct consequences for reversed-phase HPLC retention (predicted shorter retention time on C18 columns), for extraction efficiency in liquid-liquid sample preparation, and for biological membrane permeability—each of which is critical when the compound is used as an analytical reference standard in trace-level nitrosamine impurity quantification. Additionally, the boiling point of (1-nitrosopiperidin-4-yl)methanol is estimated at 314.0±15.0 °C at 760 mmHg , substantially higher than NPIP's boiling point of 219 °C, indicating different gas chromatography elution behavior that must be accounted for in GC-MS/MS method development.

Physicochemical properties Lipophilicity Analytical method development

Evidence 6: CYP2A6-Mediated α-Hydroxylation Kinetics of NPIP Provide a Quantitative Baseline for Predicting the Metabolic Fate of 4-Hydroxymethyl-Substituted Analogs

Wong et al. (2003) quantified the α-hydroxylation kinetics of N-nitrosopiperidine (NPIP) versus its structural homologue N-nitrosopyrrolidine (NPYR) using Sprague-Dawley rat nasal olfactory and respiratory microsomes [1]. NPIP exhibited substantially lower K_M values (13.9–34.7 μM) compared to NPYR (484–7660 μM), and catalytic efficiencies (V_max/K_M) for NPIP were 20- to 37-fold higher than for NPYR [1]. This preferential metabolic activation of NPIP in nasal tissue is consistent with its potency as a nasal carcinogen. The presence of a 4-hydroxymethyl substituent on (1-nitrosopiperidin-4-yl)methanol introduces steric and electronic perturbations at the position para to the nitroso nitrogen. In substituted nitrosopiperidines, the presence and nature of ring substituents modulate genotoxicity by altering the accessibility of the α-carbon to CYP-mediated oxidation [2]. While direct kinetic data for the target compound are absent, the class-level inference is that 4-substitution with a polar, hydrogen-bond-donating group will reduce α-hydroxylation rates relative to NPIP, potentially by increasing the K_M (lowering substrate affinity for CYP2A6/2A3) and/or by favoring competing metabolic pathways such as alcohol oxidation or glucuronidation of the hydroxymethyl moiety.

Cytochrome P450 metabolism α-Hydroxylation kinetics Metabolic activation

Optimal Procurement and Application Scenarios for (1-Nitrosopiperidin-4-yl)methanol Based on Quantitative Differentiation Evidence


Scenario 1: Pharmaceutical Nitrosamine Impurity Reference Standard for Method Development and Validation (AMV/QC) in Drug Products Lacking an Established AI for the 4-yl Hydroxymethyl NDSRI

When a pharmaceutical manufacturer identifies (1-nitrosopiperidin-4-yl)methanol as a potential or actual nitrosamine drug substance-related impurity (NDSRI) in an API or finished drug product, procurement of the authentic, highly characterized reference standard is mandatory under EMA, FDA, and ICH M7 guidance for analytical method development, method validation, and routine quality control [1][2]. The quantitative evidence from Section 3 establishes that this compound cannot be substituted with N-nitrosopiperidine (different mutagenicity profile, different AI of 1300 ng/day vs. potential 18 ng/day class TTC), with (1-nitrosopiperidin-2-yl)methanol (different positional isomer with distinct Flecainide-specific regulatory lineage), or with 4-carboxy-N-nitrosopiperidine (different physicochemical properties and impurity origin). Furthermore, if the compound's 4-hydroxymethyl group renders it non-mutagenic by analogy with hydroxyl and carboxyl analogs, a higher AI may be scientifically justifiable, but this determination requires compound-specific data generated using the authentic reference material—creating an immediate procurement need that cannot be deferred.

Scenario 2: Mechanistic Carcinogenicity Research Requiring a Structure–Activity Relationship (SAR) Probe for 4-Position Substituent Effects on Tumor Target-Organ Specificity

Research groups investigating the molecular determinants of nitrosamine tissue-specific carcinogenesis require a systematically varied set of 4-substituted nitrosopiperidines. The Lijinsky et al. (1981) study demonstrated that 4-phenyl substitution redirects tumorigenesis from the upper GI tract to the liver (hepatocellular carcinoma and angiosarcoma), while 4-cyclohexyl substitution eliminates carcinogenicity entirely [3]. (1-Nitrosopiperidin-4-yl)methanol fills a critical gap in this SAR matrix as a compound bearing a small, polar, hydrogen-bond-donating 4-substituent. Its carcinogenicity profile is unknown, making it a high-value research compound for comparative tumor bioassays, DNA adductomics, and gene expression studies aimed at elucidating how 4-substituent polarity and size modulate metabolic activation by CYP2A enzymes and subsequent DNA alkylation patterns. Procurement of the target compound alongside NPIP (positive control) and 4-cyclohexyl-NPIP (negative control) enables a well-controlled SAR study design.

Scenario 3: In Vitro Metabolism and CYP450 Enzyme Kinetics Studies Comparing α-Hydroxylation Rates Across 4-Substituted Nitrosopiperidine Series

The 20- to 37-fold higher catalytic efficiency of NPIP α-hydroxylation compared to NPYR in rat nasal microsomes, and the established role of CYP2A3/2A6 in this activation pathway, provide a quantitative framework for comparative metabolism studies [4]. (1-Nitrosopiperidin-4-yl)methanol, with its 4-hydroxymethyl group, offers a unique substrate to test the hypothesis that polar 4-substitution sterically or electronically impedes CYP-mediated α-hydrogen abstraction—the rate-limiting step in nitrosamine bioactivation. Procurement of the compound for in vitro microsomal incubation studies (with LC-MS/MS quantification of α-hydroxylation products such as the corresponding aldehyde or tetrahydro-2H-pyran derivatives) would generate the kinetic parameters (K_M, V_max, intrinsic clearance) needed to populate predictive models of nitrosamine mutagenic potency, directly supporting AI derivation for NDSRIs under the EMA/FDA regulatory framework [5].

Scenario 4: Development and Validation of GC-MS/MS or LC-MS/MS Methods for Trace-Level Nitrosamine Quantification in Complex Pharmaceutical Matrices

The boiling point of (1-nitrosopiperidin-4-yl)methanol (314.0±15.0 °C) is approximately 95 °C higher than that of N-nitrosopiperidine (219 °C), and its PSA is predicted to be roughly double (60–70 vs. 32.67 Ų). These properties dictate fundamentally different chromatographic behavior: longer GC retention time (or requirement for higher oven temperature programs), and shorter reversed-phase HPLC retention with greater susceptibility to mobile-phase pH and organic modifier composition. An analytical laboratory developing a dedicated trace-level method for this specific NDSRI must procure the authentic compound to establish retention time, optimize extraction recovery from the specific drug product matrix, determine the limit of detection (LOD) and limit of quantitation (LOQ), and validate the method per ICH Q2(R1) guidelines. Using NPIP or any other nitrosopiperidine analog as a surrogate reference standard would yield inaccurate retention time matching and potentially invalid quantification, with direct consequences for batch release decisions and regulatory submission data integrity.

Quote Request

Request a Quote for (1-Nitrosopiperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.